N-(噻吩-2-基甲基)-2-(1,1,3-三氧代-1,2-苯并噻唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

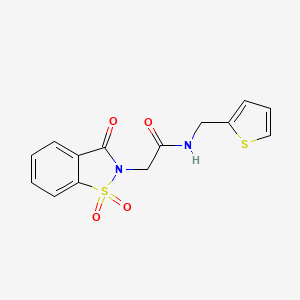

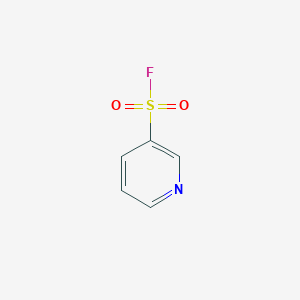

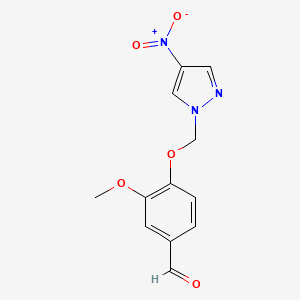

N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, also known as TTA-A2, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. TTA-A2 belongs to the family of benzothiazole derivatives and has been studied extensively for its ability to modulate cellular signaling pathways.

科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of “N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide” across various fields:

Antifungal Agents

N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide: has shown significant potential as an antifungal agent. Research indicates that derivatives of this compound exhibit strong fungicidal activity against various fungal pathogens, including those affecting crops like cucumber downy mildew . This makes it a promising candidate for developing new fungicides to protect agricultural produce.

Antimicrobial Applications

The compound also demonstrates antimicrobial properties, making it useful in the development of new antibiotics. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death . This application is particularly important in the fight against antibiotic-resistant bacteria.

Anti-inflammatory Agents

In the field of medicinal chemistry, N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and providing relief in conditions such as arthritis .

Anticancer Research

This compound is also being explored for its potential in cancer treatment. Its ability to induce apoptosis (programmed cell death) in cancer cells without affecting healthy cells makes it a promising candidate for developing new anticancer drugs . Research is ongoing to optimize its efficacy and reduce potential side effects.

Organic Semiconductors

In material science, N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is being investigated for use in organic semiconductors. Its unique electronic properties make it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . These applications are crucial for the development of flexible and wearable electronic devices.

Corrosion Inhibitors

The compound’s ability to form a protective layer on metal surfaces makes it an effective corrosion inhibitor. This application is particularly valuable in industries where metal corrosion is a significant issue, such as in pipelines and marine environments . By preventing corrosion, it helps extend the lifespan of metal structures and reduce maintenance costs.

Voltage-Gated Sodium Channel Blockers

In pharmacology, N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide has been studied as a voltage-gated sodium channel blocker. This property is useful in the development of local anesthetics and treatments for conditions like epilepsy and chronic pain . By blocking sodium channels, it can prevent the transmission of pain signals and reduce neuronal excitability.

Agricultural Pesticides

Beyond its antifungal properties, the compound is also being explored as a broad-spectrum pesticide. Its ability to target multiple pests without harming beneficial insects makes it a valuable tool in integrated pest management strategies . This application helps improve crop yields and reduce the reliance on chemical pesticides.

属性

IUPAC Name |

N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S2/c17-13(15-8-10-4-3-7-21-10)9-16-14(18)11-5-1-2-6-12(11)22(16,19)20/h1-7H,8-9H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXIKBUXQDIKMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330810 |

Source

|

| Record name | N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49819431 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

CAS RN |

726148-14-7 |

Source

|

| Record name | N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2410488.png)

![N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2410497.png)

![6-ethyl-3-{[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2410498.png)

![2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2410500.png)

![2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2410501.png)

![(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone](/img/structure/B2410505.png)